Cas no 1806055-46-8 (Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C10H7BrF2N2O2/c1-2-17-10(16)7-6(3-14)15-4-5(8(7)11)9(12)13/h4,9H,2H2,1H3
- InChIKey: PWVAWABWNQZJML-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=CN=C(C#N)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 332
- XLogP3: 2.4
- トポロジー分子極性表面積: 63
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029061327-1g |
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate |
1806055-46-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate, with the CAS number 1806055-46-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a pyridine ring substituted with bromine, cyano, and difluoromethyl groups, along with an ethyl ester moiety. These functional groups endow the compound with a wide range of chemical reactivity and biological activity, making it a valuable building block in various synthetic pathways.
The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates various substitution reactions. The bromo group at the 4-position introduces electron-withdrawing effects, enhancing the compound's reactivity in nucleophilic aromatic substitution reactions. Meanwhile, the cyano group at the 2-position further contributes to the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. The difluoromethyl group at the 5-position introduces steric hindrance and additional electron-withdrawing effects, which can influence both the reactivity and selectivity of the compound in various chemical transformations.
Recent studies have highlighted the potential of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of novel antimicrobial agents and anticancer drugs. The compound's ability to undergo a variety of coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has been instrumental in constructing complex molecular architectures with high precision.
In addition to its role in drug discovery, Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, paving the way for their integration into next-generation electronic devices.
The synthesis of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate typically involves a multi-step process that combines principles from organic synthesis and catalysis. One common approach involves the bromination of a suitably substituted pyridine derivative followed by subsequent cyanation and fluorination steps. The use of transition metal catalysts, such as palladium complexes, has significantly improved the efficiency and selectivity of these reactions. Recent research has also explored green chemistry approaches to minimize waste and reduce environmental impact during the synthesis process.
From an analytical standpoint, Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate can be thoroughly characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the compound's structural arrangement. X-ray crystallography has been employed to determine its three-dimensional molecular geometry, which is crucial for understanding its physical properties and reactivity.
Looking ahead, Ethyl 4-bromo-2-cyano-5-(difluoromethyl)pyridine-3-carboxylate is expected to play an increasingly important role in both academic research and industrial applications. Its versatility as a synthetic intermediate positions it as a valuable tool for addressing some of the most pressing challenges in modern chemistry. As researchers continue to explore its potential, new discoveries are likely to emerge that further expand its utility across diverse fields.
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